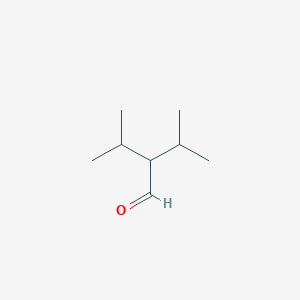

3-Methyl-2-(propan-2-yl)butanal

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-Methyl-2-(propan-2-yl)butanal” is an organic compound with the CAS Number: 35155-64-7 . It has a molecular weight of 128.21 . This compound is used in various industries and research fields .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the Inchi Code: 1S/C8H16O/c1-6(2)8(5-9)7(3)4/h5-8H,1-4H3 . This indicates that the compound consists of 8 carbon atoms, 16 hydrogen atoms, and 1 oxygen atom .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a boiling point of 75 °C (at a pressure of 50 Torr) and a predicted density of 0.806±0.06 g/cm3 .Aplicaciones Científicas De Investigación

Flavor Chemistry in Foods

3-Methyl-2-(propan-2-yl)butanal is a branched aldehyde that plays a crucial role in the flavor profile of many food products, including both fermented and non-fermented items. The pathways for the production and degradation of these aldehydes from amino acids have been extensively studied. These compounds significantly influence the sensory characteristics of foods, where controlling their formation can enhance desired flavors (Smit, Engels, & Smit, 2009).

Renewable Diesel Production

Another important application involves the synthesis of renewable diesel fuels. The hydroxyalkylation/alkylation of 2-methylfuran with acetone and butanal, including compounds structurally similar to this compound, demonstrates a potential route for producing diesel from lignocellulose-derived components. This bioconversion process, using catalysts like Nafion-212 resin, points towards sustainable methods of generating diesel fuels with higher carbon yields, showcasing an advantageous route for biofuel production (Li et al., 2013).

Industrial Chemical Synthesis

In chemical synthesis, the dehydration of bio-based compounds to more valuable industrial chemicals is a significant application. For instance, the dehydration of 2,3-butanediol over specific catalysts can produce valuable chemicals such as methyl ethyl ketone and 2-methyl propanal, showcasing the utility of this compound and related compounds in industrial applications. This transformation highlights the role of catalysis in converting bio-based resources into industrially relevant chemicals, contributing to the development of sustainable chemical processes (Zhao et al., 2016).

Safety and Hazards

Propiedades

IUPAC Name |

3-methyl-2-propan-2-ylbutanal |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-6(2)8(5-9)7(3)4/h5-8H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJQMBKVWUSLXJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C=O)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Oxan-4-ylmethyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2873006.png)

![methyl 3-carbamoyl-2-(3-chlorobenzo[b]thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2873008.png)

![2-(8-chloro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2873010.png)

![N~3~-(1,3-benzodioxol-5-ylmethyl)-2-[4-(1-naphthylcarbonyl)piperazino]nicotinamide](/img/structure/B2873011.png)

![3-[(2,5-dimethylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B2873013.png)

![2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2873014.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2873028.png)